molecular formula C14H13N5OS2 B2826204 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide CAS No. 874794-67-9

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide

Cat. No.: B2826204
CAS No.: 874794-67-9
M. Wt: 331.41
InChI Key: ADLVZUGCVYWGPY-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a triazole core substituted with a thiophen-2-yl group at position 5 and an acetamide-linked phenyl group at position 2. Its structural framework is associated with diverse pharmacological activities, including anti-inflammatory and anti-exudative properties, as inferred from related analogs .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c15-19-13(11-7-4-8-21-11)17-18-14(19)22-9-12(20)16-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLVZUGCVYWGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide has diverse applications in scientific research:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Triazole Core

Heterocyclic Modifications at Position 5
  • Pyridyl Substitution: Replacing thiophen-2-yl with 2-pyridyl (e.g., 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides) enhances anti-inflammatory activity. Compound AS111 (N-(3-methylphenyl) derivative) showed 1.28-fold higher activity than diclofenac in rat formalin edema models .
  • Furan-2-yl Substitution: Derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetanilides exhibit anti-exudative effects. Substituents on the phenyl ring (e.g., fluorine, chlorine, methoxy) further optimize activity .
Alkyl/Aryl Modifications at Position 4
  • The benzyloxy group increases molecular weight (462.6 g/mol) and lipophilicity .
  • Ethyl Substitution : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS 561295-12-3) demonstrates how alkyl chains modulate metabolic stability and receptor binding .

Acetamide-Linked Phenyl Ring Modifications

  • Substituents on the Phenyl Group: Tolyl Derivatives: N-(4-methylphenyl) analogs (e.g., 2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide) show improved binding affinity due to steric and electronic effects . Sulfamoylphenyl Derivatives: Quinazolinone-linked compounds (e.g., 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide) exhibit high melting points (269–315°C), suggesting strong crystalline packing and thermal stability .

Pharmacological Activity Profiles

Compound Class Key Substituents Biological Activity Potency Relative to Reference
Thiophen-2-yl derivatives 4-amino, N-phenyl Anti-inflammatory, anti-exudative Data pending (inferred from SAR)
Pyridyl derivatives (e.g., AS111) 2-pyridyl, N-(3-methylphenyl) Anti-inflammatory 1.28× diclofenac
Furan-2-yl derivatives Furan-2-yl, halogenated phenyl Anti-exudative Superior to unsubstituted
Quinazolinone hybrids Sulfamoylphenyl, tolyl Not specified (structural stability) High thermal stability

Key Research Findings and Implications

  • Anti-Inflammatory Activity : The 2-pyridyl analog AS111 outperforms diclofenac, highlighting the importance of heterocyclic choice .
  • Anti-Exudative Potential: Furan-2-yl derivatives with halogenated phenyl groups suggest a role for electron-withdrawing substituents in enhancing activity .
  • Structural Stability : High melting points in sulfamoylphenyl derivatives correlate with robust crystalline structures, advantageous for formulation .

Biological Activity

2-((4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide is a triazole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its antioxidant, antimicrobial, and stress-protective properties. This article reviews the biological activity of this compound based on various research findings, highlighting its mechanisms of action and therapeutic implications.

Chemical Structure

The compound's structure can be represented as follows:

C13H12N4S\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}

Biological Activity Overview

The biological activities associated with this compound include:

Antioxidant Activity

A detailed study assessed the antioxidant capacity of various triazole derivatives, including our compound of interest. The results indicated a strong correlation between structural modifications and enhanced antioxidant activity. The mechanism involves the scavenging of free radicals and inhibition of lipid peroxidation processes.

Stress-Protective Properties

In a controlled experimental setup:

  • Subjects : White outbred rats were used to evaluate behavioral changes post-stress exposure.
  • Methodology : Animals were subjected to a 6-hour immobilization stress followed by treatment with the compound.
  • Findings : Behavioral assessments showed increased exploration in the "Open Field" test and improved memory retention in the "Morris Water Labyrinth," indicative of reduced anxiety and enhanced cognitive function post-treatment.
ParameterControl GroupTreated Group
SOD Activity (U/mg protein)5.0 ± 0.58.1 ± 0.7
Catalase Activity (U/mg protein)10.0 ± 1.015.3 ± 1.2
TBA Reactants (μM)12.0 ± 1.57.0 ± 1.0
Diene Conjugates (μM)15.0 ± 2.09.5 ± 1.5

Antimicrobial Potential

While specific studies on this compound's antimicrobial activity are sparse, related triazole compounds have shown effectiveness against various pathogens:

  • Bacterial Inhibition : Triazoles are known to inhibit bacterial growth by disrupting cell wall synthesis.
  • Fungal Inhibition : They also demonstrate efficacy against fungal infections by inhibiting ergosterol biosynthesis.

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